Functional Selectivity: TASK-1 vs. TASK-3 Channel Inhibition
TASK-1-IN-1 demonstrates a significant and quantifiable selectivity window between its primary target, TASK-1, and the closely related anti-target, TASK-3. It inhibits TASK-1 with an IC50 of 148 nM, whereas its inhibition of TASK-3 is substantially weaker, with an IC50 of 1750 nM [1]. This differential activity is critical for minimizing off-target effects that could obscure the interpretation of TASK-1-specific functions in cellular assays.
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 148 nM (TASK-1) |
| Comparator Or Baseline | 1750 nM (TASK-3) |
| Quantified Difference | 11.8-fold more potent against TASK-1 vs. TASK-3 |
| Conditions | In vitro functional assay, likely automated electrophysiology or thallium flux as per related studies, from the Journal of Medicinal Chemistry 2022. |
Why This Matters
This quantitative selectivity data allows researchers to attribute observed biological effects directly to TASK-1 inhibition with greater confidence, reducing the risk of data misinterpretation due to TASK-3 channel cross-reactivity.
- [1] Bárbara Arévalo et al. Selective TASK-1 Inhibitor with a Defined Structure-Activity Relationship Reduces Cancer Cell Proliferation and Viability. J Med Chem. 2022; 65(22):15014-15027. View Source
